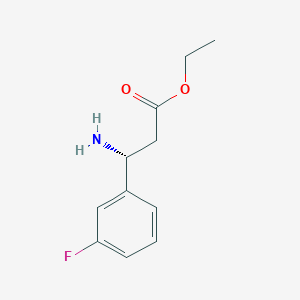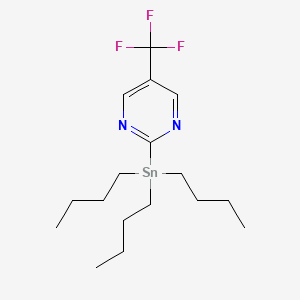
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylpropan-1-amine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors .
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitrated or sulfonated derivatives of the compound.
科学研究应用
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in the context of its antiparasitic activity, the compound has been shown to inhibit key enzymes in the metabolic pathways of parasites, such as Trypanosoma cruzi . This inhibition disrupts the parasite’s ability to proliferate and survive, leading to its eventual death.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different functional groups and applications.
Spirodiclofen: An acaricide with a dichlorophenyl group used in agriculture.
Dichlorobenzyl alcohol: An antiseptic with local anesthetic properties.
Uniqueness
3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features and the presence of the dimethylpropan-1-amine group, which imparts distinct chemical and biological properties
属性
分子式 |
C11H15Cl2N |
|---|---|
分子量 |
232.15 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,7-14)6-8-3-4-9(12)5-10(8)13/h3-5H,6-7,14H2,1-2H3 |
InChI 键 |
DVKDDNHDIMJTDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=C(C=C1)Cl)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)




![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)





![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)
